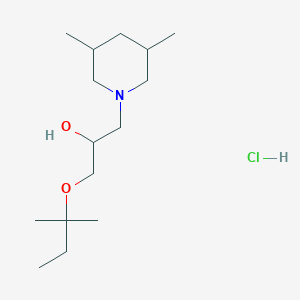
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has been shown to have promising therapeutic effects in various diseases and disorders.
Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Insights
Studies on derivatives similar to the queried compound, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, highlight the importance of conformational analysis in understanding chemical behavior. Crystal structure analyses reveal how variations in molecular structure affect conformation and packing, offering foundational knowledge for designing compounds with desired physical and chemical properties (Nitek et al., 2020).
Synthesis and Chemical Reactivity
Research into the synthesis and reactivity of structurally related compounds, such as 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, showcases the versatility of these molecules in generating a diverse library of compounds. These studies are crucial for the development of new synthetic pathways and the exploration of chemical reactivity, which can lead to the discovery of novel substances with potential applications in various industries (Roman, 2013).
Medicinal Chemistry and Drug Development
Investigations into compounds with similar structural features offer insights into their potential medicinal applications. For instance, the synthesis and characterization of multinuclear zinc(II) alkyl derivatives demonstrate the relevance of structural chemistry in drug development and the exploration of biological activities (Dinger and Scott, 2001). Additionally, studies on 1,3-dimethylpiperidin-4-ols provide valuable information on stereochemistry and conformation, which are critical in understanding the pharmacological properties of drug molecules (Casy & Jeffery, 1972).
Advanced Materials and Catalysis
Research on related compounds also extends to materials science and catalysis. For example, the synthesis and characterization of oxidovanadium(V) complexes highlight the role of these compounds in catalysis and material properties, offering potential applications in the development of new materials and catalytic processes (Back et al., 2012).
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-6-15(4,5)18-11-14(17)10-16-8-12(2)7-13(3)9-16;/h12-14,17H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYTZZOXVJPADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CC(CC(C1)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)


![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
![4-ethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3011953.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-fluorobenzyl)amino]acetamide](/img/structure/B3011957.png)



![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)
